![molecular formula C8H20Cl2N2 B2724583 [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride CAS No. 2378490-79-8](/img/structure/B2724583.png)
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain.
Mechanism of Action
Memantine works by regulating the activity of glutamate, a neurotransmitter in the brain. Glutamate is involved in many important processes in the brain, including learning and memory. However, excessive glutamate activity can cause damage to neurons, leading to neurological disorders such as Alzheimer's disease. Memantine binds to the NMDA receptor, which is responsible for regulating glutamate activity, and blocks excessive glutamate activity.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Memantine has also been shown to reduce oxidative stress, which is a factor in the development of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Memantine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of glutamate in neurological disorders. However, [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride also has some limitations. It has low solubility in water, which can make it difficult to administer in lab experiments. In addition, it has a relatively short half-life, which can make it difficult to maintain a consistent level of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride in the bloodstream.
Future Directions
There are several future directions for [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride research. One area of research is the development of more effective formulations of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride that can be administered more easily and have a longer half-life. Another area of research is the development of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride-based therapies for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research into the role of glutamate in neurological disorders, which may lead to the development of new therapies that target glutamate activity.
In conclusion, [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride is a well-studied compound with a known mechanism of action that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. Its biochemical and physiological effects make it a useful tool for studying the role of glutamate in neurological disorders. However, its limitations, such as low solubility and a short half-life, highlight the need for continued research into more effective formulations of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride.
Synthesis Methods
Memantine is synthesized by reacting 1-amino-3-chlorocyclohexane with formaldehyde and ammonium chloride. The resulting intermediate is then reduced with sodium borohydride to produce [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride. This synthesis method has been optimized to produce high yields of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride with high purity.
Scientific Research Applications
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce symptoms of dementia in clinical trials. In addition to Alzheimer's disease, [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride has also been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h7-8H,1-6,9-10H2;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOKEQZRCMLCBK-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

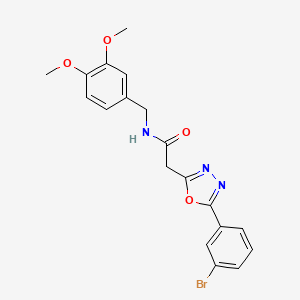
![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)
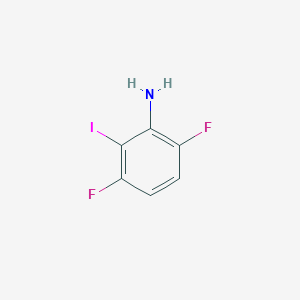
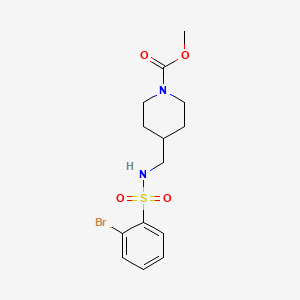
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)
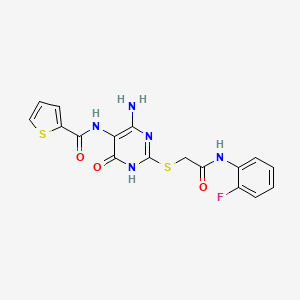
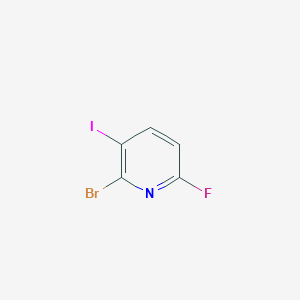
![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)
![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)